5-Bromo-1H-indole-3-carbonyl chloride
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Overview
Description
5-Bromo-1H-indole-3-carbonyl chloride is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities. The bromine atom at the 5-position and the carbonyl chloride group at the 3-position make this compound particularly interesting for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1H-indole-3-carbonyl chloride typically involves the bromination of 1H-indole-3-carbonyl chloride. This can be achieved by treating 1H-indole-3-carbonyl chloride with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure selective bromination at the 5-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more scalable and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1H-indole-3-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl chloride group can be reduced to an alcohol or an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The indole ring can be oxidized to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Reduction: Reducing agents like LiAlH4 in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of 5-substituted indole derivatives.
Reduction: Formation of 5-Bromo-1H-indole-3-methanol or 5-Bromo-1H-indole-3-amine.
Oxidation: Formation of oxidized indole derivatives.
Scientific Research Applications
5-Bromo-1H-indole-3-carbonyl chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-1H-indole-3-carbonyl chloride is largely dependent on its chemical structure. The bromine atom and the carbonyl chloride group can interact with various molecular targets, leading to different biological effects. For instance, the compound may inhibit specific enzymes or receptors, thereby modulating biological pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromoindole-3-carboxaldehyde
- 5-Bromoindole-3-acetic acid
- 5-Bromoindole-3-carboxylic acid
Uniqueness
5-Bromo-1H-indole-3-carbonyl chloride is unique due to the presence of both a bromine atom and a carbonyl chloride group, which confer distinct reactivity and biological activity
Properties
IUPAC Name |
5-bromo-1H-indole-3-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO/c10-5-1-2-8-6(3-5)7(4-12-8)9(11)13/h1-4,12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTKCQJODQCFLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.50 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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